2-Ketoglutaric acid-d6

Overview

Description

. This compound plays a crucial role as an intermediate in the Krebs cycle, which is essential for the production of ATP or GTP. Additionally, it serves as a major carbon skeleton for nitrogen-assimilatory reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The process typically involves the use of deuterium-labeled reagents and specific reaction conditions to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of 2-ketoglutaric acid-d6 involves large-scale chemical synthesis using specialized equipment and controlled reaction environments. The process requires precise control of temperature, pressure, and reagent concentrations to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ketoglutaric acid-d6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Ketoglutaric acid-d6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in biological and chemical studies. Its applications include:

Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.

Biology: Employed in studies of cellular metabolism and enzyme kinetics.

Medicine: Utilized in drug development and pharmacokinetic studies to assess the metabolism and distribution of therapeutic compounds.

Industry: Applied in the development of biotechnological processes and the production of bio-based chemicals.

Mechanism of Action

The mechanism by which 2-ketoglutaric acid-d6 exerts its effects involves its participation in the Krebs cycle and nitrogen-assimilatory reactions. The compound acts as a reversible inhibitor of tyrosinase, an enzyme involved in melanin production, with an IC50 value of 15 mM.

Molecular Targets and Pathways:

Krebs Cycle: this compound is an intermediate in the Krebs cycle, contributing to the production of ATP or GTP.

Nitrogen-Assimilatory Reactions: It serves as a carbon skeleton for the assimilation of nitrogen into organic compounds.

Comparison with Similar Compounds

2-Ketoglutaric acid-13C5

DL-Ornithine-13C5

Spermidine-(butyl-d8) trihydrochloride

Phenethyl-1-13C-amine

Is there anything specific you would like to know more about?

Biological Activity

2-Ketoglutaric acid-d6 (also known as 2-oxoglutaric acid-d6) is a deuterated form of 2-ketoglutaric acid, a critical intermediate in the Krebs cycle. This compound has garnered attention in various biological contexts due to its metabolic roles and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on health, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 146.098 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Melting Point | 113-115 °C |

| Boiling Point | 345.6 ± 25.0 °C |

2-Ketoglutaric acid is involved in several metabolic pathways, particularly in amino acid metabolism and energy production through the Krebs cycle .

1. Metabolic Functions

2-Ketoglutaric acid serves as a key substrate for various enzymatic reactions, including:

- Transamination Reactions : It acts as an amino group acceptor, facilitating the conversion of amino acids .

- Energy Production : It is integral to the Krebs cycle, contributing to ATP generation .

2. Inflammatory Response Modulation

Recent studies have demonstrated that 2-ketoglutaric acid can suppress inflammatory responses:

- Inflammatory Bowel Disease (IBD) : In a study involving an IBD model, 2-ketoglutaric acid was shown to mitigate abnormal intestinal permeability and regulate tight junction proteins. It inhibited the expression of inflammatory cytokines such as TNF-α by binding to TAK1, thus affecting the NF-κB signaling pathway .

3. Neuroprotective Effects

Research indicates that 2-ketoglutaric acid may have neuroprotective properties:

- It has been associated with improved cognitive function and reduced neuronal damage in various models of neurodegeneration .

Case Study: 2-Ketoglutarate Dehydrogenase Deficiency

A report on familial cases of 2-ketoglutarate dehydrogenase deficiency highlighted severe neurological symptoms in affected children. The deficiency led to significant metabolic disruptions, underscoring the importance of 2-ketoglutaric acid in brain metabolism .

Research Findings on Supplementation

A study investigating the effects of α-ketoglutaric acid (AKG) supplementation found that it promotes muscle growth and enhances recovery from injuries. AKG also demonstrated benefits in bone health and gastrointestinal morphology, suggesting its potential as a dietary supplement for various health conditions .

1. Nutraceutical Use

Due to its ability to modulate inflammation and support metabolic functions, 2-ketoglutaric acid is being explored as a nutraceutical agent for conditions such as:

- IBD : As noted earlier, it helps restore gut barrier function and microbiome balance .

- Muscle Wasting : Its role in promoting muscle mass makes it a candidate for treating cachexia and sarcopenia.

2. Cancer Research

Emerging studies suggest that targeting metabolic pathways involving 2-ketoglutaric acid could provide new avenues for cancer therapy, particularly in tumors with altered metabolism .

Properties

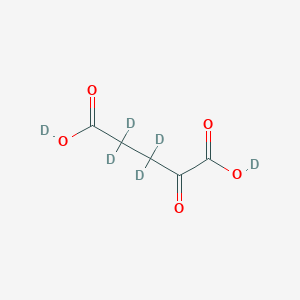

IUPAC Name |

dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1D2,2D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGXRSRHYNQIFN-DTDGFSOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745876 | |

| Record name | 2-Oxo(~2~H_4_)pentane(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-86-7 | |

| Record name | 2-Oxo(~2~H_4_)pentane(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.